molecular formula C13H18BClO3 B1370826 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627525-96-6

2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1370826
CAS RN: 627525-96-6
M. Wt: 268.54 g/mol
InChI Key: MPAOYOWXKCYTSJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CMTMD) is a synthetic compound that has been increasingly studied for its potential applications in a range of fields. It is a boron-containing compound, and its chemical structure consists of a boron atom and two oxygen atoms attached to a phenyl ring. CMTMD has been found to have a variety of properties, including a high degree of water solubility, low volatility, and low toxicity. These qualities make it an attractive candidate for use in a variety of scientific and industrial applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound is involved in the synthesis of various derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have shown inhibitory activity against serine proteases including thrombin, indicating potential biomedical applications (Spencer et al., 2002).
  • Structural Analysis : The compound exhibits interesting structural characteristics, like a cis arrangement of boronate ester substituents and methoxyphenyl substituents, which may have implications in material science and chemistry (Clegg et al., 1996).

Applications in Material Science and Technology

  • LCD Technology : Derivatives of this compound have been used to synthesize boron-containing polyenes, which are potential intermediates for creating new materials in liquid crystal display (LCD) technology (Das et al., 2015).
  • Polymer Synthesis : It has been utilized in precision synthesis of polymers like poly(3-hexylthiophene), which is significant in the field of polymer science and engineering (Yokozawa et al., 2011).

Biological and Medical Research

  • Neurodegenerative Diseases : Research is ongoing to test the biological efficacy of boron-containing stilbene derivatives synthesized using this compound for potential therapeutic applications in neurodegenerative diseases (Das et al., 2011).
  • Detection in Living Cells : A derivative of this compound has been used to develop a pyrene-based probe for detecting hydrogen peroxide in living cells, highlighting its application in cellular biology (Nie et al., 2020).

properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOYOWXKCYTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623721
Record name 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627525-96-6
Record name 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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